1-(2-methoxybenzyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-methoxybenzyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a 2-methoxybenzyl group attached to the nitrogen atom at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-methoxybenzyl)-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and yields the desired product in good to excellent yields .
Another method involves the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction using a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is versatile and can be used to produce various imidazole derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are often carried out in batch reactors with careful control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1-(2-methoxybenzyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-(2-methoxybenzyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-(4-methylbenzyl)-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of a methoxy group, leading to different biological activities.
1-(3-methoxybenzyl)-1H-benzo[d]imidazole: Similar structure but with the methoxy group at a different position, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall biological activity.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-15-9-5-2-6-12(15)10-17-11-16-13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURJZSYMHDZARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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